molecular formula C25H28ClNO4S2 B11666734 (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666734
M. Wt: 506.1 g/mol
InChI Key: UYIHOBFAPXQALP-HMAPJEAMSA-N
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Description

The compound (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of an appropriate thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolidinone compounds.

Scientific Research Applications

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a thiazolidinone or related ring system, but differ in their specific functional groups and overall structure. The unique combination of functional groups in This compound

Properties

Molecular Formula

C25H28ClNO4S2

Molecular Weight

506.1 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28ClNO4S2/c1-6-27-24(28)22(33-25(27)32)14-17-12-19(26)23(21(13-17)29-5)31-10-9-30-20-11-16(4)7-8-18(20)15(2)3/h7-8,11-15H,6,9-10H2,1-5H3/b22-14-

InChI Key

UYIHOBFAPXQALP-HMAPJEAMSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCCOC3=C(C=CC(=C3)C)C(C)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=C(C=CC(=C3)C)C(C)C)OC)SC1=S

Origin of Product

United States

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